

# Introduction: A Versatile Biaryl Scaffold for Advanced Research

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## Compound of Interest

Compound Name: 4-(2-Methylphenyl)benzaldehyde

CAS No.: 108934-21-0

Cat. No.: B111116

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**4-(2-Methylphenyl)benzaldehyde**, also known as 4-(*o*-tolyl)benzaldehyde, is a biaryl aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety linked to a 2-methylphenyl group, provides a unique three-dimensional architecture. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a valuable building block for constructing complex molecular targets.

The biaryl core is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties and enabling specific interactions with biological targets. The strategic placement of the methyl group at the ortho position of the second phenyl ring introduces steric hindrance, which can influence the conformation of the molecule, potentially leading to enhanced selectivity for target enzymes or receptors. This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis via the robust Suzuki-Miyaura cross-coupling reaction, and expected analytical characteristics for its validation.

## Section 1: Physicochemical and Structural Properties

While **4-(2-Methylphenyl)benzaldehyde** is not a widely commercialized compound, its fundamental properties can be calculated and its identity confirmed through synthesis and characterization.

Identifier	Value
IUPAC Name	4-(2-methylphenyl)benzaldehyde
Synonyms	4-(o-tolyl)benzaldehyde, 2'-Methylbiphenyl-4-carbaldehyde
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O
Molecular Weight	196.25 g/mol
Canonical SMILES	<chem>CC1=CC=CC=C1C2=CC=C(C=C2)C=O</chem>

Note: Experimental physical properties such as melting point and boiling point are not readily available in public literature. For comparative purposes, the physical properties of the related, well-characterized isomer 4-Methylbenzaldehyde (p-Tolualdehyde) are provided below.

Comparative Data: 4-Methylbenzaldehyde (CAS: 104-87-0)[1][2][3]

Property	Value
Appearance	Colorless liquid
Melting Point	-6.0 °C[1][2][3]
Boiling Point	204-205 °C[1][2][3]
Density	1.019 g/mL at 25 °C[2]
Solubility	Slightly soluble in water; soluble in alcohol and ether.[1]

## Section 2: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for synthesizing **4-(2-Methylphenyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of a C-C bond between an aryl halide and an arylboronic acid, catalyzed

by a palladium complex.[4][5] The high functional group tolerance of this reaction makes it ideal, as the aldehyde moiety on the aryl bromide remains intact.[4]

## Reaction Scheme

The synthesis involves the coupling of 4-bromobenzaldehyde with 2-methylphenylboronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of **4-(2-Methylphenyl)benzaldehyde**.

## Expertise-Driven Protocol

This protocol is designed for robustness and high yield, drawing from established procedures for similar biaryl syntheses.[6] The choice of Tetrakis(triphenylphosphine)palladium(0) as the catalyst is based on its proven efficacy and commercial availability. Potassium carbonate is a cost-effective and efficient base for activating the boronic acid. A biphasic toluene/water solvent system facilitates both the dissolution of organic components and the activation of the inorganic base.

Materials and Equipment:

- 4-bromobenzaldehyde
- 2-methylphenylboronic acid (o-tolylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Deionized water
- Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
- Inert atmosphere setup (Nitrogen or Argon)
- Standard glassware for extraction and purification
- Silica gel for column chromatography

## Step-by-Step Methodology:

- **Reaction Setup:** To a 250 mL round-bottom flask, add 4-bromobenzaldehyde (10.0 mmol, 1.85 g) and 2-methylphenylboronic acid (12.0 mmol, 1.63 g, 1.2 equivalents).
- **Addition of Reagents:** Add anhydrous potassium carbonate (25.0 mmol, 3.45 g, 2.5 equivalents).
- **Catalyst Addition:** Add Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg, 3 mol%).
- **Solvent Addition:** Add 80 mL of toluene and 20 mL of deionized water to the flask.
- **Inert Atmosphere:** Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst. Attach a reflux condenser under a positive pressure of the inert gas.
- **Reaction:** Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromobenzaldehyde spot. The reaction is typically complete within 4-6 hours.
- **Workup:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.
- **Extraction:** Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
- **Washing:** Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). This step helps to remove residual water and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to elute the product. The pure fractions, identified by TLC, are combined and concentrated to yield **4-(2-Methylphenyl)benzaldehyde** as a solid or oil.

## Section 3: Analytical Characterization Profile

Validation of the synthesized product is achieved through standard spectroscopic methods. The following are the expected spectral characteristics based on the compound's structure and data from analogous molecules.[3]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):
  - Aldehyde Proton ( $\text{CHO}$ ): A sharp singlet is expected around  $\delta$  10.0 ppm.
  - Aromatic Protons: A complex series of multiplets will appear in the range of  $\delta$  7.2-8.0 ppm, integrating to 8 protons. The protons on the benzaldehyde ring ortho to the aldehyde group will be the most downfield (around  $\delta$  7.9 ppm).
  - Methyl Protons ( $\text{CH}_3$ ): A sharp singlet integrating to 3 protons is expected around  $\delta$  2.3 ppm.
- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ):
  - Carbonyl Carbon ( $\text{C=O}$ ): A signal is expected around  $\delta$  192 ppm.
  - Aromatic Carbons: Multiple signals will be present in the  $\delta$  125-145 ppm region.
  - Methyl Carbon ( $\text{CH}_3$ ): A signal is expected around  $\delta$  20-22 ppm.

### Infrared (IR) Spectroscopy

- A strong, sharp absorption band characteristic of the aldehyde  $\text{C=O}$  stretch is expected around  $1700\text{ cm}^{-1}$ .
- C-H stretching bands for the aromatic rings will appear around  $3000\text{-}3100\text{ cm}^{-1}$ .
- The aldehydic C-H stretch typically shows two weaker bands around  $2820\text{ cm}^{-1}$  and  $2720\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

- In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) should be observed at  $m/z = 196$ .
- A significant fragment corresponding to the loss of the aldehyde proton ( $[M-1]^+$ ) at  $m/z = 195$  is also expected.

## Section 4: Safety, Handling, and Storage

As a member of the aromatic aldehyde class, **4-(2-Methylphenyl)benzaldehyde** should be handled with appropriate care. The following safety information is inferred from safety data sheets of structurally similar compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)

GHS Hazard Classification (Predicted):

- H302: Harmful if swallowed.[\[7\]](#)[\[8\]](#)
- H315: Causes skin irritation.[\[7\]](#)[\[8\]](#)
- H319: Causes serious eye irritation.[\[7\]](#)[\[8\]](#)
- H335: May cause respiratory irritation.[\[7\]](#)

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or a chemical fume hood.
- Wear standard personal protective equipment: safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry place.

- For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.

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